(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a derivative of benzo[d]thiazole . Benzo[d]thiazole derivatives have been studied for their potential antimycobacterial properties . They are also known to be electron deficient systems with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The benzo[d]thiazole moiety is an electron deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .Scientific Research Applications
1. Chemical Reactivity and Synthesis
Research has explored the chemical reactivity of related compounds, particularly focusing on the intramolecular participation of sulfide linkages. For example, β-Arylthio- and β-allylthioalkylcarbenes, similar to the structure of the compound , have been generated and studied for their ability to form novel cyclic ylides and undergo rearrangements to produce various cyclic compounds (Ojima & Kondo, 1973).
2. Antibacterial Properties
Derivatives of benzo[d]thiazole, similar to the mentioned compound, have been synthesized and evaluated for their antibacterial properties. For instance, a study on novel analogs of pyrazole-5-ones derived from 2-aminobenzothiazole demonstrated significant antibacterial activity against various strains, including Staphylococcus aureus (Palkar et al., 2017).
3. Antibiotic Synthesis
The synthesis of thiopeptide antibiotics, which involve sulfur-containing highly modified cyclic peptides, has been explored. These studies include the total synthesis of amythiamicin D, a thiopeptide natural product, using a hetero-Diels-Alder route to form the antibiotic's core structure, which is relevant to the sulfonamide and thiazole features of the compound (Hughes et al., 2005).
4. Co-Crystal Formation
Studies have also focused on the formation of co-crystals involving sulfamethazine, a compound structurally related to sulfonamides and thiazoles. These co-crystals have been synthesized and characterized, revealing insights into tautomerism and hydrogen bond competition, which are relevant for understanding the molecular interactions of similar compounds (Ghosh, Bag, & Reddy, 2011).
5. Antimalarial Activity
There has been research into the reactivity and potential antimalarial activity of sulfonamide derivatives, similar in structure to the compound . These studies include the synthesis and evaluation of N-(phenylsulfonyl)acetamide derivatives, demonstrating their efficacy against malaria and suggesting potential applications against COVID-19 (Fahim & Ismael, 2021).
6. Antiproliferative Activities
Research on pyrazole-sulfonamide derivatives, structurally similar to the compound , has revealed promising antiproliferative activities against cancer cell lines, demonstrating the potential therapeutic applications of these compounds in oncology (Mert et al., 2014).
Properties
IUPAC Name |
N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O3S3/c1-2-7-22-14-6-4-12(28(19,24)25)9-16(14)27-18(22)21-17(23)11-3-5-13-15(8-11)26-10-20-13/h2-6,8-10H,1,7H2,(H2,19,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUDGRKPQXMIXAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.